5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-16-7-6-12(18)10-15(16)17(21)19-13-4-2-5-14(11-13)20-8-3-9-25(20,22)23/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTPVLJVXQJODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a chloro-substituted phenyl ring and an isothiazolidin-2-yl moiety, which are critical for its biological activity. The synthesis typically involves multi-step organic reactions, including nitration, reduction, and acylation processes. The general synthetic route can be summarized as follows:
- Nitration of 4-chloroaniline to form the corresponding nitro compound.
- Reduction to obtain the aniline derivative.
- Cyclization with isothiazolidine-1,1-dioxide.
- Acylation with 2-methoxybenzoyl chloride.
This method yields 5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide with high purity and yield.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, an evaluation using the MTT assay revealed that at a concentration of 50 µM, the compound effectively inhibited cell viability in several cancer types, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- Panc-1 (pancreatic cancer)
- HT-29 (colon cancer)
The results indicated that the compound has a GI50 value lower than many existing chemotherapeutics, suggesting its potential as a novel anticancer agent .
The mechanism through which 5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide exerts its effects appears to involve:
- Inhibition of EGFR (Epidermal Growth Factor Receptor) : The compound has been shown to inhibit EGFR T790M mutations with IC50 values comparable to established inhibitors like osimertinib .
- Induction of Apoptosis : Studies indicate that treatment leads to increased levels of pro-apoptotic proteins such as Bax and cleaved caspase-3 while decreasing anti-apoptotic Bcl-2 levels .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| 5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide | A549 | 47 | EGFR Inhibition |
| MCF-7 | 45 | Apoptosis Induction | |
| Panc-1 | 50 | EGFR Inhibition | |
| HT-29 | 48 | Apoptosis Induction |
Case Studies
In one notable study, researchers synthesized various derivatives of the compound to evaluate their biological activities. The most promising derivatives exhibited enhanced binding affinities for EGFR and showed improved antiproliferative effects in vitro .
Another study highlighted the role of structural modifications in enhancing the efficacy of the compound against resistant cancer cell lines. The modifications included variations in the substituents on the phenyl ring and alterations in the isothiazolidine structure .
Scientific Research Applications
The compound has shown promise in several areas of biological activity:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Research indicates that derivatives of this compound may inhibit tumor cell proliferation, positioning it as a candidate for cancer therapy.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and leading to therapeutic effects.
Anticancer Research
5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide has been investigated for its potential as an anticancer agent. The compound's ability to inhibit tumor cell proliferation makes it a candidate for further development in cancer therapies. Studies have shown that compounds with similar structures can inhibit critical pathways involved in cancer cell survival and proliferation.
Antimicrobial Studies
The compound's antimicrobial properties have been explored through various studies. For instance, derivatives of similar structures have been tested against mycobacterial, bacterial, and fungal strains. The results indicate that these compounds can exhibit activity comparable to established antibiotics such as isoniazid and ciprofloxacin .
Enzyme Inhibition Studies
Research has indicated that the compound may serve as an inhibitor for specific enzymes involved in disease processes. For example, its structural similarities to known enzyme inhibitors suggest potential applications in modulating enzyme activity related to inflammation or cancer progression .
Case Studies and Research Findings
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes several reaction pathways, influenced by its structural features:
Oxidation Reactions
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Mechanism : The dioxidoisothiazolidine ring and aromatic groups can undergo oxidation to introduce additional oxygen-containing functional groups.
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Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) under acidic or basic conditions.
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Products : Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction Reactions
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Mechanism : Reduction targets double bonds or oxygen-containing groups (e.g., amides, sulfonamide-like structures).
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like THF or EtOH.
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Products : Reduced derivatives with modified functional groups (e.g., amine formation).
Substitution Reactions
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Mechanism : Nucleophilic or electrophilic substitution occurs at the phenyl ring or methoxy/isopropoxy groups.
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Reagents : Alkylating agents (e.g., dimethyl sulfate), halogens, or nucleophiles (e.g., amines).
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Products : Substituted derivatives with altered substituents (e.g., methylation of hydroxyl groups) .
Aminolysis
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Mechanism : Reaction with amines to modify the amide group or introduce new substituents.
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Reagents : Phenethylamine or similar amines under basic conditions .
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Products : Amide derivatives with extended alkyl chains or functional groups .
Common Reagents and Conditions
Oxidation Pathways
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Example : Oxidation of the isothiazolidine ring with H₂O₂ may introduce hydroxyl groups, altering the molecule’s redox properties.
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Product : Dihydroxy derivatives or ketones, depending on the site of oxidation.
Reduction Pathways
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Example : Reduction of the amide group with LiAlH₄ could yield a primary amine, enabling further substitution reactions.
Substitution Pathways
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Example : Methylation of the methoxy group (if present) or electrophilic substitution at the phenyl ring could introduce new functional groups .
Aminolysis Pathways
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Example : Reaction with phenethylamine under basic conditions replaces the amide hydrogen with a phenethyl group, forming a new amide derivative .
Comparison with Similar Compounds
The compound’s reactivity is distinct due to the isopropoxy/dioxidoisothiazolidine groups. For instance, 5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide (a related compound) shares similar oxidation and substitution pathways but differs in solubility and steric effects.
Q & A
Q. What are the key synthetic strategies for preparing 5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide?
The synthesis typically involves sequential coupling reactions. A common approach includes:
- Step 1 : Activation of the carboxylic acid group (e.g., using benzoyl chloride) and coupling with a substituted aniline derivative under mild basic conditions (pyridine or DMF).
- Step 2 : Introduction of the 1,1-dioxidoisothiazolidine moiety via nucleophilic substitution or cyclization reactions, often requiring controlled pH and temperature .
- Purification : Chromatography (silica gel) and recrystallization (methanol/water) are critical to isolate the pure compound . Key Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize side products (e.g., unreacted amine intermediates) .
Q. Which analytical techniques are essential for characterizing this compound?
A combination of spectroscopic and crystallographic methods is required:
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy group at C2, chloro at C5) and assess purity.
- X-ray Crystallography : Resolve the spatial arrangement of functional groups, particularly hydrogen-bonding interactions (e.g., N–H⋯O/N–H⋯N) that stabilize the crystal lattice .
- Mass Spectrometry : Validate molecular weight and detect isotopic patterns (e.g., chlorine atoms).
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?
Contradictions may arise due to polymorphism or solvent effects. To address this:
- Comparative Analysis : Perform multiple crystallizations using solvents of varying polarity (e.g., methanol vs. DMSO) to assess packing differences.
- Hydrogen-Bond Metrics : Quantify bond lengths and angles (Table 1). For example, classical N–H⋯N bonds (2.86–2.94 Å) and weaker C–H⋯O interactions (3.12–3.28 Å) may coexist .
Table 1 : Hydrogen-bonding parameters from crystallographic data
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N1–H1⋯N2 | 2.87 | 168 |
| C4–H4⋯O3 | 3.21 | 152 |
Q. How to design experiments to evaluate the compound’s inhibition of PFOR (Pyruvate:Ferredoxin Oxidoreductase) enzyme activity?
- Assay Design : Use anaerobic microbial cultures (e.g., Clostridium spp.) and measure pyruvate consumption via UV-Vis spectroscopy (λ = 340 nm, NADH depletion).
- Control Experiments : Compare activity with nitazoxanide, a known PFOR inhibitor with a similar benzamide scaffold .
- Dose-Response Analysis : Determine IC₅₀ values under varying pH (5.5–7.5) to account for protonation effects on the amide anion .
Q. How can researchers address low yields in amide coupling reactions during synthesis?
Low yields often stem from incomplete activation of the carboxylic acid or competing side reactions. Mitigation strategies include:
- Coupling Reagents : Use HATU or EDCI instead of traditional acyl chlorides to enhance efficiency.
- Solvent Optimization : Replace pyridine with DMF to improve solubility of intermediates .
- Temperature Control : Maintain reactions at 0–5°C to suppress hydrolysis of reactive intermediates .
Methodological Challenges & Structural Analysis
Q. What computational methods are suitable for predicting the compound’s binding affinity to target enzymes?
- Molecular Docking : Use AutoDock Vina to model interactions between the benzamide core and PFOR’s active site. Focus on key residues (e.g., cysteine or histidine) that coordinate the amide anion .
- MD Simulations : Assess stability of the enzyme-inhibitor complex over 100 ns trajectories in explicit solvent (e.g., TIP3P water model).
- QM/MM Calculations : Evaluate electronic effects of substituents (e.g., electron-withdrawing chloro vs. methoxy groups) on binding energy .
Q. How to modify the compound’s structure to enhance solubility without compromising bioactivity?
- Polar Substituents : Introduce hydroxyl or amine groups at the phenyl ring’s para position to improve aqueous solubility.
- Prodrug Strategy : Convert the methoxy group to a phosphate ester, which hydrolyzes in vivo to release the active form .
- Salt Formation : Prepare hydrochloride or sodium salts of the sulfonamide moiety to enhance crystallinity and dissolution .
Data Contradiction & Reproducibility
Q. How to reconcile discrepancies in reported biological activity across studies?
Discrepancies may arise from assay conditions or impurity profiles. Solutions include:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays (e.g., fixed inoculum size, broth microdilution).
- HPLC Purity Checks : Ensure ≥95% purity (UV detection at 254 nm) to exclude confounding effects of byproducts .
- Inter-lab Validation : Collaborate with independent labs to verify IC₅₀ values under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
